1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-ol 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-ol
Brand Name: Vulcanchem
CAS No.: 2088248-95-5
VCID: VC2785403
InChI: InChI=1S/C18H28BNO3/c1-17(2)18(3,4)23-19(22-17)15-7-5-14(6-8-15)13-20-11-9-16(21)10-12-20/h5-8,16,21H,9-13H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCC(CC3)O
Molecular Formula: C18H28BNO3
Molecular Weight: 317.2 g/mol

1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-ol

CAS No.: 2088248-95-5

Cat. No.: VC2785403

Molecular Formula: C18H28BNO3

Molecular Weight: 317.2 g/mol

* For research use only. Not for human or veterinary use.

1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-ol - 2088248-95-5

Specification

CAS No. 2088248-95-5
Molecular Formula C18H28BNO3
Molecular Weight 317.2 g/mol
IUPAC Name 1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidin-4-ol
Standard InChI InChI=1S/C18H28BNO3/c1-17(2)18(3,4)23-19(22-17)15-7-5-14(6-8-15)13-20-11-9-16(21)10-12-20/h5-8,16,21H,9-13H2,1-4H3
Standard InChI Key VQPVMQHWVVDMFQ-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCC(CC3)O
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCC(CC3)O

Introduction

Structural Characteristics and Identification

1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-ol is a complex organic molecule featuring a boronate ester functional group. Its IUPAC name is 1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidin-4-ol, which accurately reflects its structural components . The compound consists of a phenyl ring substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl group, connected to a piperidin-4-ol moiety via a methylene bridge.

Chemical Identity and Properties

The compound possesses the following key identifiers and physical properties:

ParameterValue
Molecular FormulaC18H28BNO3
Molecular Weight317.2 g/mol
Physical StateNot specified in literature
SMILES CodeCC1(C)OB(C2=CC=C(CN3CCC(O)CC3)C=C2)OC1(C)C
Purity (Commercial)95%

The core structure incorporates the piperidin-4-ol ring, which contains a hydroxyl group at the 4-position, providing a potential site for hydrogen bonding interactions . The tetramethyl-1,3,2-dioxaborolan group (pinacol boronate) is a commonly employed protecting group for boronic acids that enhances stability while maintaining reactivity for various coupling reactions.

ClassificationCategory
Skin irritationCategory 2
Eye irritationCategory 2A
Specific target organ toxicity - single exposureCategory 3, Respiratory system
Signal WordWarning

The compound necessitates appropriate warning pictograms as indicated in safety documentation .

Hazard and Precautionary Statements

The compound carries specific hazard statements that indicate its potential risks:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Corresponding precautionary statements provide guidance for safe handling:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray

  • P264: Wash skin thoroughly after handling

  • P271: Use only outdoors or in a well-ventilated area

  • P280: Wear protective gloves/protective clothing/eye protection/face protection

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water

  • P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

  • P312: Call a poison center or doctor if you feel unwell

  • P321: Specific treatment (see supplemental first aid instructions on this label)

  • P332+P313: If skin irritation occurs: Get medical advice/attention

  • P337+P313: If eye irritation persists: Get medical advice/attention

  • P362: Take off contaminated clothing and wash before reuse

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed

  • P405: Store locked up

  • P501: Dispose of contents/container to an approved waste disposal plant

Synthetic Approaches and Methodologies

The synthesis of 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-ol typically involves multiple steps, drawing upon established methods in organic chemistry.

Reaction Conditions and Considerations

The formation of boronate esters such as 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-ol requires careful control of reaction conditions. Monitoring of these reactions is typically performed using liquid chromatography-mass spectrometry (LC-MS) techniques . Studies have shown that the choice of solvent significantly impacts the ratio between the desired boronic ester and potential byproducts such as boronic acids. For example, reactions in HPMC/water have demonstrated superior retention of the boronic ester structure compared to reactions conducted in organic solvents like DMF .

Applications in Chemical Research and Development

1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-ol and structurally related compounds have found significant applications in various research domains.

Medicinal Chemistry Applications

Compounds containing the tetramethyl-1,3,2-dioxaborolan-2-yl functional group have demonstrated importance in medicinal chemistry, particularly in the development of pharmaceutical candidates. Specific applications include:

  • Development of enzyme inhibitors

  • Synthesis of biologically active heterocycles

  • Construction of pharmaceutical intermediates

The compound is strictly limited to "research and development use by, or directly under the supervision of, a technically qualified individual" , indicating its specialized applications rather than commercial use.

Role in Cross-Coupling Chemistry

Boronate esters including 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-ol serve as valuable building blocks in cross-coupling reactions, particularly Suzuki-Miyaura couplings. These reactions enable the formation of carbon-carbon bonds between the aryl boronate and various coupling partners, facilitating the synthesis of complex molecular frameworks.

For instance, related compounds have been utilized in the synthesis of drug candidates, as evidenced by the preparation of methyl 5-methoxy-2-(pyridin-4-yl)benzoate through Suzuki coupling reaction between methyl 2-bromo-5-methoxybenzoate and pyridine-4-boronic acid .

Related Compounds and Structural Analogs

Several structurally related compounds provide context for understanding the properties and applications of 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-ol.

Structurally Similar Compounds

Notable structural analogs include:

  • 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-ol (CAS: 1251948-86-3) - A pyridine-based variant with similar functional groups

  • 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine (CAS: 852227-96-4) - Lacks the 4-hydroxyl group on the piperidine ring

  • 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine - Features a meta-substitution pattern on the phenyl ring

These compounds share the core tetramethyl-1,3,2-dioxaborolan-2-yl functionality but differ in substitution patterns or heterocyclic components.

Comparative Properties

The positioning of functional groups significantly impacts the chemical and biological properties of these related compounds. The hydroxyl group at the 4-position of the piperidine ring in 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-ol provides a potential hydrogen bonding site that can influence:

  • Solubility characteristics

  • Binding interactions with biological targets

  • Reactivity in various chemical transformations

Compounds with pyridine rings instead of phenyl rings, such as 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-ol, exhibit different electronic properties due to the electron-withdrawing nature of the pyridine nitrogen .

ParameterRecommendation
Storage TemperatureRoom temperature
Container TypeTightly-closed container when not in use
EnvironmentCool, dry, well-ventilated area away from incompatible substances
Special ConsiderationsKeep away from sources of ignition

Long-term storage is recommended in a cool, dry place to maintain stability .

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